N-(2,6-difluorophenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide
Description
N-(2,6-difluorophenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide is a fluorinated acetamide derivative featuring a pyrano[2,3-f]chromene scaffold. The compound’s structural elucidation likely employs crystallographic tools such as the SHELX system for refinement and WinGX/ORTEP for visualization, given their prominence in small-molecule analysis .
Properties
Molecular Formula |
C23H21F2NO5 |
|---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
N-(2,6-difluorophenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetamide |
InChI |
InChI=1S/C23H21F2NO5/c1-12-9-19(28)30-22-13-7-8-23(2,3)31-16(13)10-17(20(12)22)29-11-18(27)26-21-14(24)5-4-6-15(21)25/h4-6,9-10H,7-8,11H2,1-3H3,(H,26,27) |
InChI Key |
RZECFNUTKJWDQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NC4=C(C=CC=C4F)F)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorophenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide typically involves the following steps:
Formation of the Pyranochromen Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyranochromen ring system.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a substitution reaction, often using a halogenated precursor and a suitable nucleophile.
Acetamide Formation: The final step involves the formation of the acetamide linkage, typically through an amidation reaction using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. The specific methods may vary depending on the scale of production and the desired application.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorophenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2,6-difluorophenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Differentiation
- Fluorination vs. Methylation: The target compound’s 2,6-difluorophenyl group contrasts with the 2,6-dimethylphenyl group in oxadixyl.
- Scaffold Rigidity: The pyrano-chromenyl ether introduces a rigid, planar structure absent in linear analogs (e.g., e). This rigidity may reduce conformational flexibility, favoring selective interactions with biological targets.
- Functional Moieties : Unlike flumetsulam’s triazolo-pyrimidine sulfonamide (a herbicide), the target’s chromenyl ether and acetamide linkage suggest divergent mechanisms, possibly targeting enzymes or receptors in eukaryotic systems .
Pharmacological and Physicochemical Implications
- Metabolic Stability : Fluorine’s electron-withdrawing effects may slow oxidative metabolism, extending half-life relative to methylated compounds like oxadixyl .
- Stereochemical Complexity : Compounds in (e.g., 4m, 4n) exhibit stereochemical diversity, whereas the target compound’s chromene scaffold imposes fixed stereochemistry, simplifying synthesis but limiting modularity .
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